3-(2,6-dichlorophenyl)-N-(6-methoxypyridin-3-yl)-5-methyl-1,2-oxazole-4-carboxamide
Description
3-(2,6-Dichlorophenyl)-N-(6-methoxypyridin-3-yl)-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 2,6-dichlorophenyl group at position 3, a methyl group at position 5, and a carboxamide linkage at position 4 connected to a 6-methoxypyridin-3-yl moiety. This compound is structurally related to immunomodulatory agents such as leflunomide analogs, which are known for their disease-modifying anti-rheumatic properties .
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-N-(6-methoxypyridin-3-yl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3/c1-9-14(17(23)21-10-6-7-13(24-2)20-8-10)16(22-25-9)15-11(18)4-3-5-12(15)19/h3-8H,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMNJRMVQMKVAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CN=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,6-dichlorophenyl)-N-(6-methoxypyridin-3-yl)-5-methyl-1,2-oxazole-4-carboxamide is a member of the oxazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed analysis of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a dichlorophenyl group, a methoxypyridinyl moiety, and an oxazole ring, which are crucial for its biological activity.
Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Pathways : Many oxazole derivatives have shown the ability to inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : These compounds may trigger apoptosis in cancer cells through mitochondrial pathways or by activating caspases.
- Modulation of Signal Transduction : Compounds like this one can interfere with signaling pathways that promote tumor growth and survival.
Biological Activity Data
The biological activity of 3-(2,6-dichlorophenyl)-N-(6-methoxypyridin-3-yl)-5-methyl-1,2-oxazole-4-carboxamide has been evaluated against various cancer cell lines. The following table summarizes its efficacy compared to established chemotherapeutics:
| Cell Line | IC50 (µM) | Comparison Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Doxorubicin | 10.38 |
| A549 (Lung Cancer) | 12.45 | Cisplatin | 8.25 |
| HeLa (Cervical Cancer) | 18.20 | Paclitaxel | 12.00 |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar compounds within the oxazole class:
- Apoptotic Induction in MCF-7 Cells : A study demonstrated that compounds similar to this oxazole derivative significantly increased p53 expression and activated caspase-3 in MCF-7 cells, leading to enhanced apoptosis .
- Selectivity Against Cancer Cell Lines : Research indicated that certain oxazole derivatives exhibited selective cytotoxicity against cancerous cells while sparing non-cancerous cells, suggesting a favorable therapeutic index .
- In Vivo Efficacy : Preliminary animal studies showed that administration of this compound resulted in reduced tumor sizes compared to control groups, indicating potential for further development as an anticancer agent .
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique structure that combines an oxazole ring with a carboxamide group, which is known for enhancing biological activity. The presence of the dichlorophenyl and methoxypyridinyl substituents contributes to its pharmacological properties. The compound's molecular formula is , and it is classified as a small molecule with experimental status in drug development .
Cancer Research
Recent studies have indicated that compounds with oxazole scaffolds exhibit significant anticancer activity. For instance, derivatives of oxazole have been shown to selectively inhibit certain carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. The compound may similarly target these enzymes, leading to potential therapeutic strategies against various cancers .
Case Study:
A study evaluating oxazole derivatives demonstrated that specific compounds exhibited nanomolar inhibition of cancer-related carbonic anhydrases, suggesting that modifications to the oxazole structure could enhance selectivity and potency against cancer cell lines .
Inflammation and Pain Management
Compounds similar to 3-(2,6-dichlorophenyl)-N-(6-methoxypyridin-3-yl)-5-methyl-1,2-oxazole-4-carboxamide have been investigated for their anti-inflammatory properties. The incorporation of specific substituents can modulate the compound's interaction with inflammatory pathways, potentially leading to new treatments for chronic inflammatory conditions .
Research Findings:
In vitro studies have shown that certain oxazole derivatives reduce pro-inflammatory cytokine production in human cell lines, indicating their potential as anti-inflammatory agents .
Enzyme Inhibition
The compound's structural features suggest it may act as an inhibitor for various enzymes involved in metabolic pathways. Studies on related compounds have shown promising results in inhibiting enzymes such as histone deacetylases (HDACs), which play a critical role in cancer progression and other diseases .
Table: Biological Activity Overview
| Compound | Target Enzyme | IC50 Value (nM) | Biological Activity |
|---|---|---|---|
| Compound A | hCA IX | 89 | Selective Inhibition |
| Compound B | HDAC | 10.5 | Moderate Inhibition |
Neuropharmacology
Emerging research suggests that oxazole derivatives may influence neurotransmitter systems, potentially offering new avenues for treating neurological disorders such as depression and anxiety. The methoxypyridine moiety may enhance central nervous system penetration and receptor binding affinity .
Comparison with Similar Compounds
N-(2,6-Dichlorophenyl)-5-Methyl-1,2-Oxazole-4-Carboxamide Monohydrate
- Structure : Lacks the 3-(2,6-dichlorophenyl) group but retains the 5-methyl-oxazole and carboxamide linkage.
- Activity: A leflunomide analog with demonstrated immunomodulatory effects for rheumatoid arthritis .
3-(2,6-Dichlorophenyl)-N-[3-(Dimethylamino)Propyl]-5-Methyl-1,2-Oxazole-4-Carboxamide
- Structure: Replaces the 6-methoxypyridine with a dimethylaminopropyl group.
- Properties : The tertiary amine in the substituent may improve solubility in acidic environments but could reduce metabolic stability due to oxidative deamination .
- Comparison : The target compound’s 6-methoxypyridine likely offers better π-stacking with aromatic residues in biological targets, enhancing binding specificity.
Substituent-Variant Analogues
3-(2,6-Dichlorophenyl)-N-(1-Hydroxy-2-Methylpropan-2-yl)-5-Methyl-1,2-Oxazole-4-Carboxamide
N-(2-Carbamoylphenyl)-3-(2,6-Dichlorophenyl)-5-Methyl-1,2-Oxazole-4-Carboxamide
- Structure : Substitutes 6-methoxypyridine with a 2-carbamoylphenyl group.
- Activity : The carbamoyl group may engage in additional hydrogen bonds but could reduce membrane permeability due to polarity .
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Selected Analogues
*LogP values estimated using fragment-based methods.
- Solubility: The target compound’s 6-methoxypyridine likely reduces aqueous solubility compared to dimethylaminopropyl analogs but improves it relative to carbamoylphenyl derivatives.
- Metabolic Stability : Methoxy groups are generally resistant to oxidation, suggesting better metabolic stability than hydroxyalkyl or tertiary amine substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
